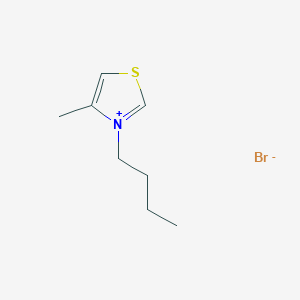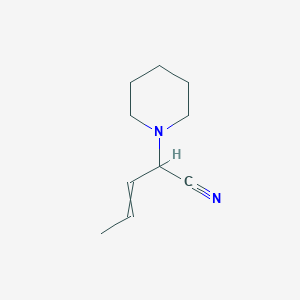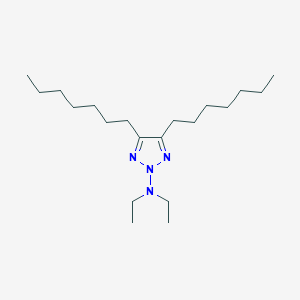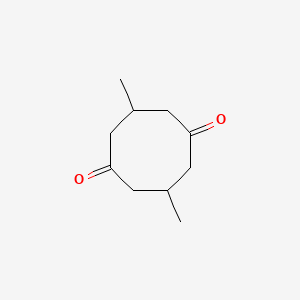
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is a heterocyclic organic compound belonging to the thiazole family Thiazoles are five-membered rings containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide typically involves the reaction of 4-methylthiazole with butyl bromide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation techniques can also enhance the efficiency of the synthesis process by reducing reaction times and improving yields .
化学反応の分析
Types of Reactions
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various chemical processes
作用機序
The mechanism of action of 3-Butyl-4-methyl-1,3-thiazol-3-ium bromide involves its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial effects by disrupting the metabolic processes of microorganisms .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Butyl-4-methyl-1,3-thiazol-3-ium bromide is unique due to its specific butyl and methyl substitutions on the thiazole ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its solubility and stability, making it a valuable compound for various applications .
特性
CAS番号 |
97745-75-0 |
|---|---|
分子式 |
C8H14BrNS |
分子量 |
236.17 g/mol |
IUPAC名 |
3-butyl-4-methyl-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C8H14NS.BrH/c1-3-4-5-9-7-10-6-8(9)2;/h6-7H,3-5H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
WRPRSOSWIVAYPR-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1=CSC=C1C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)




